3,5-Dichloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
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Overview
Description
3,5-Dichloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a chemical compound with a complex structure that includes dichloro, nitrophenyl, and dihydropyridinone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-nitrobenzaldehyde with a suitable chlorinated pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,5-Dichloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-1-(4-aminophenyl)-5,6-dihydropyridin-2(1H)-one: Similar structure but with an amino group instead of a nitro group.
3,5-Dichloro-1-(4-methylphenyl)-5,6-dihydropyridin-2(1H)-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
3,5-Dichloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is unique due to the presence of both dichloro and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H8Cl2N2O3 |
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Molecular Weight |
287.10 g/mol |
IUPAC Name |
3,5-dichloro-1-(4-nitrophenyl)-2,3-dihydropyridin-6-one |
InChI |
InChI=1S/C11H8Cl2N2O3/c12-7-5-10(13)11(16)14(6-7)8-1-3-9(4-2-8)15(17)18/h1-5,7H,6H2 |
InChI Key |
IMVDSZYSZRXYQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=C(C(=O)N1C2=CC=C(C=C2)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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